molecular formula C16H16N2O5S B5854270 METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B5854270
M. Wt: 348.4 g/mol
InChI Key: OWJOLMCGTKFZCD-UHFFFAOYSA-N
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Description

METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, an ethoxycarbonyl group, and an anilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(ethoxycarbonyl)aniline with thiophene-2-carboxylic acid, followed by esterification and amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.

Scientific Research Applications

METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-({[4-(SUBSTITUTED)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE: Variants with different substituents on the aniline ring.

    ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE: A structurally related compound with a different core structure.

Uniqueness

METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-[(4-ethoxycarbonylphenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-3-23-14(19)10-4-6-11(7-5-10)17-16(21)18-12-8-9-24-13(12)15(20)22-2/h4-9H,3H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJOLMCGTKFZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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